
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is an organic compound that features a benzoic acid core with a hydroxypropylamino substituent and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with epichlorohydrin to form 4-nitrophenoxy-2,3-epoxypropane.
Amination: The epoxy compound undergoes ring-opening with aniline to yield 4-nitrophenoxy-3-aminopropanol.
Coupling: Finally, the aminopropanol derivative is coupled with 4-hydroxybenzoic acid under acidic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((2-Oxo-3-(4-nitrophenoxy)propyl)amino)benzoic acid.
Reduction: 4-((2-Hydroxy-3-(4-aminophenoxy)propyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxypropylamino moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the nitrophenoxy and hydroxypropylamino groups.
4-Nitrophenol: Contains the nitro group but lacks the benzoic acid and hydroxypropylamino moieties.
4-Amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of the nitrophenoxy group.
Uniqueness
4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is unique due to the presence of both the nitrophenoxy and hydroxypropylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64511-86-0 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
4-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O6/c19-14(9-17-12-3-1-11(2-4-12)16(20)21)10-24-15-7-5-13(6-8-15)18(22)23/h1-8,14,17,19H,9-10H2,(H,20,21) |
InChI-Schlüssel |
COKSANTUGWXIER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


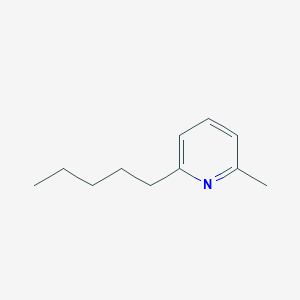



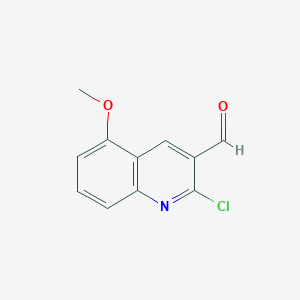
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

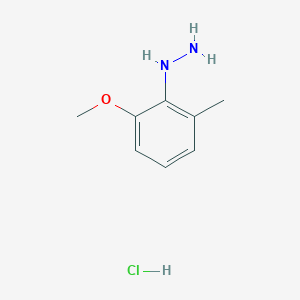
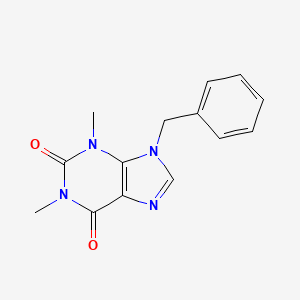
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
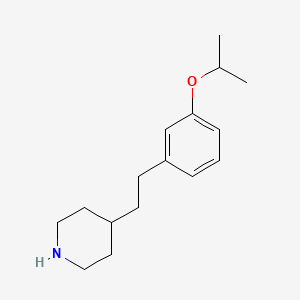
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
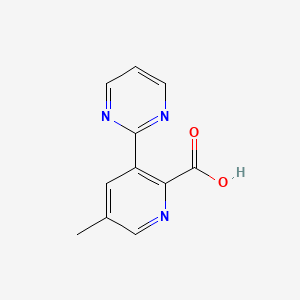
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
